molecular formula C18H14N4O2 B2812098 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile CAS No. 1024896-94-3

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile

カタログ番号: B2812098
CAS番号: 1024896-94-3
分子量: 318.336
InChIキー: DVWSQFWGIWCRDF-PTNGSMBKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile, with the molecular formula C18_{18}H14_{14}N4_{4}O2_{2} and a molecular weight of 318.336 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and cytotoxicity against various cell lines.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The following table summarizes the IC50_{50} values for some derivatives related to this compound:

CompoundIC50_{50} (µM)Notes
2a27.030 ± 1.43Moderate activity
3a9.379 ± 0.50High activity
3c1.184 ± 0.06Very high activity
Cabozantinib16.350 ± 0.86Positive control

These findings indicate that some derivatives exhibit superior cytotoxicity compared to established anticancer drugs like cabozantinib .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific tyrosine kinases (TKs), particularly VEGFR-2 and c-Met, which are crucial in cancer progression and metastasis. The inhibition activities of selected derivatives are presented in the following table:

CompoundVEGFR-2 IC50_{50} (nM)c-Met IC50_{50} (nM)
3d51-
3e8348
Cabozantinib--

The results suggest that compounds derived from the original structure may serve as effective dual inhibitors of these pathways, offering a potential therapeutic strategy for cancer treatment .

Cytotoxicity Against Normal Cells

While evaluating the selectivity of these compounds, it was noted that compounds 3c and 3e demonstrated significant selectivity indices when tested against normal cell lines (e.g., WI38). For instance:

  • Compound 3c showed a selectivity index greater than 20 against colorectal cancer cells compared to normal cells.
  • Compound 3e exhibited more than three times selective cytotoxicity over normal cells .

This selectivity is critical for minimizing side effects during cancer treatment.

Case Studies

In a notable case study, researchers synthesized several derivatives of the compound and tested their efficacy against HCT-116 colorectal cancer cells. The study found that treatment with 3c resulted in cell cycle arrest at the G0/G1 phase, indicating a mechanism of action that could be exploited for therapeutic purposes.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Drug Delivery Systems

The compound's structural properties make it a candidate for incorporation into nanoparticle-based drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs. Studies have demonstrated that when combined with lipid nanoparticles, it improves the pharmacokinetics of encapsulated drugs, allowing for more effective treatment regimens in cancer therapy .

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor. Research has shown that it can inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; modulates Bcl-2 proteins
Drug Delivery SystemsEnhances bioavailability and targeted delivery when used with nanoparticles
Enzyme InhibitionInhibits enzymes linked to cancer metabolism

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Case Study 2: Nanoparticle Formulation

A formulation study utilized this compound within lipid-based nanoparticles to deliver doxorubicin. The results indicated that the nanoparticle formulation improved the circulation time of doxorubicin and reduced systemic toxicity while enhancing tumor targeting capabilities.

特性

IUPAC Name

2-hydroxy-4-oxo-6-phenyl-3-[(E)-pyrimidin-2-yliminomethyl]cyclohex-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c19-10-14-13(12-5-2-1-3-6-12)9-16(23)15(17(14)24)11-22-18-20-7-4-8-21-18/h1-8,11,13-14,24H,9H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRLWVALZUYOMW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=C(C1=O)C=NC2=NC=CC=N2)O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=C(C1=O)/C=N/C2=NC=CC=N2)O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。